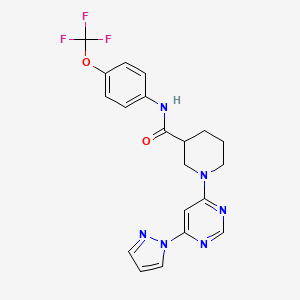![molecular formula C18H23N3O4 B2706827 N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1251613-76-9](/img/structure/B2706827.png)
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a hydroxycyclopentyl group, a pyrrolidinone moiety, and an oxalamide linkage, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the preparation of the 1-hydroxycyclopentylmethyl intermediate through the hydroxylation of cyclopentylmethyl compounds.
Synthesis of the Pyrrolidinone Derivative: The next step is the synthesis of the 3-(2-oxopyrrolidin-1-yl)phenyl derivative, which can be achieved through the reaction of phenyl derivatives with pyrrolidinone under specific conditions.
Coupling Reaction: The final step involves the coupling of the hydroxycyclopentyl intermediate with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- N1-((1-hydroxycyclohexyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)malonamide
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxycyclopentyl group and oxalamide linkage differentiate it from similar compounds, potentially leading to unique applications and effects.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15-7-4-10-21(15)14-6-3-5-13(11-14)20-17(24)16(23)19-12-18(25)8-1-2-9-18/h3,5-6,11,25H,1-2,4,7-10,12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHDDMMISMFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)




![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)


![5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B2706766.png)
